tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate
CAS No.:
Cat. No.: VC13488219
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate -](/images/structure/VC13488219.png)
Specification
Molecular Formula | C9H17NO3 |
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Molecular Weight | 187.24 g/mol |
IUPAC Name | tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate |
Standard InChI | InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m1/s1 |
Standard InChI Key | FVUJIZNXJAXEJU-RQJHMYQMSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1O |
SMILES | CC(C)(C)OC(=O)NC1CCC1O |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCC1O |
Introduction
Synthesis and Characterization
Synthetic Routes
The synthesis of tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate typically involves stereoselective cyclobutane ring formation followed by Boc protection. A common methodology adapts the iodolactamization technique, where a hydroxylamine intermediate undergoes cyclization to form the cyclobutane ring with precise stereocontrol. For example, reacting (1R,2S)-2-aminocyclobutanol with di-tert-butyl dicarbonate () in the presence of a base such as triethylamine () yields the target compound. The reaction is conducted under inert atmosphere (nitrogen or argon) at 0–25°C, achieving yields exceeding 70% after purification via column chromatography.
Key Reaction Conditions:
Parameter | Value |
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Temperature | 0–25°C |
Solvent | Dichloromethane (DCM) |
Base | Triethylamine |
Protecting Agent | Di-tert-butyl dicarbonate |
Reaction Time | 12–24 hours |
Purification and Validation
Post-synthesis, the crude product is purified using silica gel chromatography with ethyl acetate/hexane eluents. Spectroscopic validation includes:
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¹H NMR: Peaks at (singlet, 9H for tert-butyl) and (multiplet, 1H for cyclobutyl hydroxyl).
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¹³C NMR: Signals at (tert-butyl carbons) and (carbamate carbonyl).
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IR Spectroscopy: Strong absorption at (C=O stretch) and (O-H stretch) .
Physicochemical Properties
Stability and Reactivity
The compound exhibits moderate thermal stability, decomposing above . Its Boc group provides resistance to basic conditions but is susceptible to acidic hydrolysis, yielding (1R,2S)-2-hydroxycyclobutylamine . The hydroxyl group participates in hydrogen bonding, influencing solubility in polar solvents like methanol ().
Table 1: Predicted Physicochemical Properties
Property | Value |
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Boiling Point | |
Density | |
pKa | |
LogP (Octanol-Water) | (estimated) |
Stereochemical Considerations
The (1R,2S) configuration imposes conformational constraints on the cyclobutane ring, enhancing its utility in asymmetric synthesis. Comparative studies with the (1R,2R)-diastereomer (CAS 1932101-73-9) reveal distinct crystallographic packing and solubility profiles. For instance, the (1R,2S) isomer exhibits a melting point lower than its (1R,2R) counterpart due to reduced lattice energy.
Applications in Organic Synthesis
Medicinal Chemistry
The compound’s rigid cyclobutane scaffold and Boc-protected amine make it a valuable precursor in drug discovery. It is employed in the synthesis of:
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Protease Inhibitors: Conformational restriction improves binding affinity to enzymatic active sites.
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Anticancer Agents: Structural analogs demonstrate cytotoxicity via topoisomerase II inhibition.
Materials Science
Incorporation into polymer backbones enhances thermal stability. For example, polyurethanes derived from this monomer show a 20% increase in glass transition temperature () compared to aliphatic analogs.
Comparative Analysis with Structural Analogs
Cyclopropane vs. Cyclobutane Derivatives
Cyclopropane-containing analogs (e.g., tert-butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate) exhibit greater ring strain, leading to higher reactivity in [2+2] cycloadditions. Conversely, the cyclobutane ring in tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate offers a balance between stability and synthetic versatility.
Stereoisomerism Effects
The (1R,2S) configuration confers superior diastereoselectivity in Michael addition reactions compared to (1R,2R) isomers, as demonstrated by a 3:1 dr (diastereomeric ratio) in model studies.
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes using organocatalysts.
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Biological Screening: Evaluating in vitro activity against kinase targets.
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Polymer Applications: Optimizing monomer incorporation for high-performance thermoplastics.
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